A Technical Guide to 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
A Technical Guide to 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine, a key intermediate in pharmaceutical synthesis.
Core Chemical Properties
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a reactive pyridine derivative notable for its role as a precursor in the synthesis of various heterocyclic compounds.[] Its chemical structure incorporates a chloromethyl group, two methyl groups, and a nitro group on a pyridine ring, making it a versatile building block in organic chemistry. It is also identified as an impurity in the synthesis of esomeprazole, known as Esomeprazole Impurity 47.[2]
Quantitative Data Summary
The following table summarizes the key computed and experimental chemical properties of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine.
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine | [2] |
| CAS Number | 153476-68-7 | [2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Exact Mass | 200.0352552 Da | [2] |
| Monoisotopic Mass | 200.0352552 Da | [2] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 58.7 Ų | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a multi-step process that typically begins with a commercially available pyridine derivative, such as 3,5-lutidine (3,5-dimethylpyridine). The general synthetic pathway involves oxidation to an N-oxide, followed by nitration.
Representative Experimental Workflow: Synthesis of a Key Derivative
The following protocol details the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a closely related compound for which the title compound is a logical precursor. This process illustrates the reactivity of the pyridine core and the chlorination step.
Objective: To synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine.[6]
Materials:
-
4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (0.15 mol)
-
Thionyl chloride (0.158 mol)
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Dichloromethane (500 mL total)
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Hexane (250 mL)
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Argon gas supply
Procedure:
-
A solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) is prepared in a reaction vessel under an inert argon atmosphere.[6]
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A solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) is added dropwise to the first solution over 30 minutes at room temperature.[6]
-
The reaction mixture is stirred for an additional 30 minutes at room temperature after the addition is complete.[6]
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Following the reaction, the solvent is removed by distillation under reduced pressure, yielding a solid residue.[6]
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The solid residue is suspended in hexane (200 mL), and the solid product is collected by filtration.[6]
-
The collected solid is washed with hexane (50 mL) and subsequently air-dried to yield the final product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[6]
Reactivity and Applications
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a reactive intermediate primarily utilized in the pharmaceutical industry. The chloromethyl group at the 2-position is a key reactive site, making it suitable for nucleophilic substitution reactions. This reactivity is exploited in the synthesis of active pharmaceutical ingredients (APIs).
Its most prominent application is as a building block for proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.[4] For instance, it is a precursor in the synthesis of omeprazole and lansoprazole.[3][5] The synthesis of these drugs often involves the coupling of the pyridine moiety with a benzimidazole derivative.
Signaling Pathways and Logical Diagrams
The synthesis of pharmaceutical intermediates from 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine and related compounds follows a logical progression of chemical transformations. The diagram below illustrates a generalized synthetic pathway starting from 3,5-Lutidine, highlighting the key intermediate stages.
References
- 2. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | C8H9ClN2O2 | CID 11217896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
